molecular formula C17H30O2 B12679383 Heptadec-2-ynoic acid CAS No. 2834-02-8

Heptadec-2-ynoic acid

Cat. No.: B12679383
CAS No.: 2834-02-8
M. Wt: 266.4 g/mol
InChI Key: VHVMWCWIYITOLN-UHFFFAOYSA-N
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Description

Heptadec-2-ynoic acid is a long-chain fatty acid with the molecular formula C17H30O2 It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ robust catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Heptadec-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond yields heptadecanoic acid.

    Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of heptadecanedioic acid.

    Reduction: Formation of heptadecanoic acid.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Heptadec-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its role in lipid metabolism and as a potential inhibitor of fatty acid desaturases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of heptadec-2-ynoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in fatty acid metabolism, such as fatty acid desaturases. This inhibition can lead to alterations in lipid profiles and affect various cellular processes. The compound’s unique structure allows it to interact with enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Heptadec-2-ynoic acid can be compared with other long-chain fatty acids, such as:

    Heptadecanoic acid: Lacks the triple bond and has different chemical reactivity.

    Hexadec-2-ynoic acid: Similar structure but with one less carbon atom.

    Octadec-2-ynoic acid: Similar structure but with one more carbon atom.

The presence of the triple bond in this compound distinguishes it from these similar compounds, contributing to its unique chemical properties and reactivity.

Properties

CAS No.

2834-02-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

heptadec-2-ynoic acid

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

VHVMWCWIYITOLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#CC(=O)O

Origin of Product

United States

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